molecular formula C19H14N2O3 B5764031 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide

Cat. No. B5764031
M. Wt: 318.3 g/mol
InChI Key: MFUBOIQSZDSCRP-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide, also known as MBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide involves the interaction of the benzoxazole moiety with the target molecule. The furfurylamine moiety enhances the solubility and stability of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide, making it an ideal probe for various applications.
Biochemical and Physiological Effects:
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to exhibit low toxicity and high biocompatibility, making it an ideal probe for biological imaging. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has also been shown to exhibit antioxidant and anti-inflammatory effects, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has several advantages for lab experiments, including its high selectivity and sensitivity, low toxicity, and high biocompatibility. However, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has some limitations, such as its relatively high cost and limited commercial availability.

Future Directions

There are several future directions for N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide research, including the development of new synthesis methods to improve yield and reduce cost, the exploration of new applications in the fields of fluorescence sensing and biological imaging, and the investigation of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide's potential therapeutic applications. Additionally, the development of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide derivatives with improved properties may lead to the discovery of new probes with enhanced selectivity and sensitivity.

Synthesis Methods

The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide involves the condensation of 2-aminobenzoxazole and 3-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then subjected to a reaction with furfurylamine to produce N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide. The yield of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide can be improved by optimizing the reaction conditions, such as the reaction time and temperature.

Scientific Research Applications

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been extensively studied for its potential applications in various fields, including fluorescence sensing, organic light-emitting diodes, and biological imaging. In fluorescence sensing, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been used as a probe for detecting metal ions due to its high selectivity and sensitivity. In organic light-emitting diodes, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been employed as a blue emitter due to its high quantum yield and stability. In biological imaging, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been used as a fluorescent probe for imaging cancer cells due to its high affinity for cancer cells.

properties

IUPAC Name

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-12-4-2-5-13(10-12)19-21-15-11-14(7-8-16(15)24-19)20-18(22)17-6-3-9-23-17/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUBOIQSZDSCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

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